Kuraridine
Overview
Description
Synthesis Analysis
Kuraridine's synthesis involves intricate chemical processes. Honda et al. (2005) reported the total synthesis of (-)-kuraramine, a compound closely related to kuraridine, using samarium diiodide-promoted reductive deamination and proline derivatives (Honda, Takahashi, & Namiki, 2005). Additionally, Frigerio et al. (2010) described the first synthesis of (+)-kuraramine, a stereoisomer of kuraridine, highlighting the complexity and innovation in synthesizing these compounds (Frigerio, Haseler, & Gallagher, 2010).
Molecular Structure Analysis
The molecular structure of kuraridine is characterized by unique features typical of flavonoids. Studies on compounds such as kurarinone provide insights into the structural aspects of kuraridine. For instance, kurarinone, isolated from Sophora flavescens, possesses a lavandulyl flavanone structure, which can be inferred to have similarities with kuraridine (De Naeyer et al., 2004).
Chemical Reactions and Properties
Kuraridine and related compounds engage in various chemical reactions. For example, kurarinone and kuraridinol, structurally related to kuraridine, have shown inhibitory effects on tyrosinase, indicating the potential chemical reactivity of kuraridine (Hyun et al., 2008).
Physical Properties Analysis
The physical properties of kuraridine-like compounds have been explored through various studies. For instance, Liu et al. (2018) used UHPLC-MS/MS methods to characterize kuraridin, a compound with similarities to kuraridine, providing insights into its physical and chemical behavior in biological systems (Liu et al., 2018).
Chemical Properties Analysis
Kuraridine’s chemical properties can be understood by examining related compounds. The study by Kim et al. (2013) on kurarinone, for instance, reveals insights into the immune response modulation, which could be reflective of kuraridine's chemical properties (Kim et al., 2013).
Scientific Research Applications
Pharmacokinetic Studies and Metabolite Characterization
- UHPLC-MS/MS Method for Kuraridin : Kuraridin, derived from the traditional Chinese medicine Sophora flavescens Ait., has been analyzed using an ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method. This study was pivotal in characterizing the metabolites of kuraridin in rat plasma post oral administration, enhancing understanding of its pharmacokinetics and biological transformations (Liu et al., 2018).
Antiviral Properties
- Anti-reovirus Activity : Kuraridin has demonstrated notable anti-reovirus activity. It inhibits both virus adsorption and replication, thus showing potential as an antiviral agent, particularly against human and porcine reoviruses (Kwon et al., 2015).
Antimicrobial and Antifungal Activities
- Antimicrobial and Cytotoxic Activity : Research has highlighted the antimicrobial efficacy of kuraridin against various bacterial and fungal microorganisms. This supports its use in traditional medicine for treating microbial infections (Sohn et al., 2004).
- Combating MRSA : Studies have shown that kuraridin enhances the efficacy of antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential in treating resistant bacterial infections (Chan et al., 2023).
Antioxidant and Anti-inflammatory Properties
- Antioxidant Effects : Kuraridin has been evaluated for its antioxidant properties in various assays, suggesting potential anti-inflammatory benefits (Jung et al., 2008).
Effects on Neurological Disorders
- Parkinson’s Disease Treatment : Kurarinone, a compound related to kuraridin, showed promise in alleviating symptoms of Parkinson’s disease in animal models, potentially offering a new treatment avenue for this neurodegenerative disorder (Sun et al., 2022).
Other Bioactivities
- Tyrosinase Inhibitory Activity : Kuraridin exhibits strong tyrosinase inhibitory activity, suggesting potential applications in skin-whitening products or treatments for hyperpigmentation disorders (Son et al., 2003).
- Impact on Immune Cells : Kurarinone, a flavonoid closely related to kuraridin, has been shown to inhibit the differentiation and proliferation of Th1 and Th17 cells, indicating potential therapeutic benefits in autoimmune conditions (Xie et al., 2018).
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPWPAWQGDOMN-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kuraridin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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